Copper silicate

Description

Properties

IUPAC Name |

copper;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

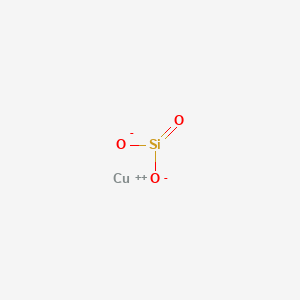

Canonical SMILES |

[O-][Si](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034478 | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-72-5 | |

| Record name | Copper silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Reaction Mechanism

The patented chemical precipitation process employs water glass (sodium silicate, Na₂O·SiO₂) and copper sulfate (CuSO₄·5H₂O) as primary reactants. The reaction proceeds via a double displacement mechanism:

Key to this method is maintaining stoichiometric control over alkali and copper ion concentrations to prevent gel formation and ensure precipitate filterability.

Temperature and Agitation

Elevated temperatures (50–95°C) and vigorous mechanical agitation are critical to achieving homogeneous nucleation. For instance, Example 1 of the patent specifies heating the sodium silicate solution to 85°C before introducing copper sulfate, with continuous stirring to prevent localized supersaturation. This minimizes agglomerate size to 5–20 nm primary particles, as confirmed by BET surface area measurements (310–485 m²/g).

pH Control

Precipitation at pH ≈ 6 ensures complete conversion of silicate and copper ions while avoiding alkaline conditions that promote gelation. In Example 4, pH adjustment to 6 using sulfuric acid yielded a copper silicate with 37.6% Cu content and a tamped bulk density of 390 g/L.

Post-Precipitation Treatment

Post-stirring the suspension at 85°C for 30–60 minutes enhances filterability by promoting particle densification. Subsequent washing with deionized water removes sulfate residues, and drying at 140°C produces a free-flowing powder suitable for industrial applications.

Product Characterization Data

Table 1 summarizes key parameters from patented examples:

| Example | CuSO₄·5H₂O (kg) | Na₂SiO₃ (kg) | Temp (°C) | pH | Cu Content (%) | BET (m²/g) | Agglomerate Size (µm) |

|---|---|---|---|---|---|---|---|

| 1 | 2.05 | 6.32 | 85 | 6 | 19.4 | 330 | <10 |

| 2 | 0.293 | 3.34 | 85 | 6 | 6.23 | — | 5–10 |

| 3 | 0.2145 | 0.2 | 85 | 6 | 37.6 | 485 | 5 |

Microbial-Mediated Synthesis: An Eco-Friendly Alternative

Microbial Catalysis in Silicate Formation

A laboratory-scale method utilizes microbial activity to catalyze the reaction between copper oxide (CuO) and quartz (SiO₂). Microbes modulate reaction conditions by altering pH and chemical potential, facilitating the formation of CuSiO₃·H₂O at ambient temperatures. This approach mimics natural weathering processes and reduces energy inputs compared to traditional methods.

Synthesis Protocol

-

Reactant Preparation : Finely ground CuO and SiO₂ (quartz) are mixed in a 1:1 molar ratio.

-

Microbial Inoculation : The mixture is incubated with a microbial consortium (bacteria and fungi) in an aqueous medium for 14–21 days.

-

Product Isolation : The resultant solid is washed, dried, and analyzed via XRD to confirm phase purity.

XRD Validation of Microbial Synthesis

Table 2 compares d-spacing values from synthesized CuSiO₃·H₂O with reference data:

| 2θ (°) | Observed d-Spacing (Å) | Reference d-Spacing (Å) | Relative Intensity (%) |

|---|---|---|---|

| 35.66 | 2.58 | 2.59 | 100 |

| 36.59 | 2.45 | 2.44 | 14.03 |

| 42.51 | 2.12 | 2.11 | 3.22 |

The close alignment confirms successful synthesis, with minor intensity variations attributed to differences in crystallinity.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Chemical Precipitation : High yields (e.g., 2,475 g in Example 1) and rapid reaction times (30–60 minutes) suit industrial production. However, energy-intensive heating and acid/base consumption raise environmental concerns.

-

Microbial Synthesis : Lower energy requirements and eco-friendly credentials are offset by extended incubation periods (weeks) and challenges in scaling microbial cultures.

Product Properties

-

Particle Morphology : Chemical methods yield smaller agglomerates (5–10 µm) versus microbial routes (10–20 µm).

-

Copper Content : Precise stoichiometric control in chemical synthesis allows Cu content adjustment (6–38%), whereas microbial methods produce fixed ratios dependent on reactant availability.

Industrial Applications and Process Considerations

This compound’s anti-fouling efficacy in marine coatings derives from its controlled Cu²⁺ ion release, which inhibits biofilm formation. Industrial protocols prioritize:

-

Reproducibility : Automated pH and temperature control systems ensure batch consistency.

-

Cost Optimization : Recycling sodium sulfate byproducts offsets reagent costs.

-

Safety : Handling copper salts requires stringent ventilation and waste management to prevent environmental contamination.

Chemical Reactions Analysis

Types of Reactions: Copper silicate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen to form copper oxide and silicon dioxide.

Reduction: It can be reduced using hydrogen or carbon monoxide to produce elemental copper and silicon dioxide.

Substitution: this compound can react with acids to form copper salts and silicic acid.

Major Products Formed:

Oxidation: Copper oxide (CuO) and silicon dioxide (SiO₂)

Reduction: Elemental copper (Cu) and silicon dioxide (SiO₂)

Substitution: Copper salts (e.g., copper chloride) and silicic acid (H₄SiO₄)

Scientific Research Applications

Nanotechnology and Biomedical Applications

Copper silicate has been extensively studied for its potential in biomedical applications, particularly in cancer therapy. Recent research has highlighted the development of This compound nanoparticles (CSNP) that serve as multifunctional platforms for cancer treatment. These nanoparticles are engineered to enhance photothermal therapy and imaging capabilities.

Case Study: Cu²⁺-Loaded Silica Nanoparticles

A study demonstrated the synthesis of Cu²⁺-loaded silica nanoparticles designed for photothermal therapy. The integration of copper ions into silica nanoparticles significantly improved their biocompatibility and therapeutic efficacy against cancer cells. The nanoparticles exhibited a photothermal effect when irradiated with near-infrared (NIR) laser light, enabling targeted cancer treatment while minimizing toxicity to healthy cells .

| Property | Value |

|---|---|

| Diameter | 145 nm |

| Zeta Potential | -30.65 mV |

| Photothermal Efficiency | High |

The multifunctionality of these nanoparticles presents a promising avenue for simultaneous cancer imaging and treatment .

Ceramic Industry

This compound is widely utilized in the ceramic industry, particularly in glaze formulations. Its unique properties allow it to impart distinct colors and textures to ceramic products.

Applications in Ceramics

- Glazes : Provides hues ranging from blue to green.

- Decorative Ceramics : Enhances aesthetic appeal through unique coloration.

| Application | Description |

|---|---|

| Glazes | Color enhancement in ceramics |

| Decorative Ceramics | Artistic applications |

The ability of this compound to produce vibrant colors makes it a sought-after material in both artistic and industrial ceramic production .

Catalysis

This compound also finds applications as a catalyst in various chemical reactions. Its catalytic properties are leveraged in the production of fine chemicals, petrochemicals, and pharmaceuticals.

Catalytic Properties

- Chemical Reactions : Facilitates specific reactions due to the presence of copper.

- Industrial Processes : Used in synthesizing various compounds.

| Catalytic Application | Details |

|---|---|

| Fine Chemicals | Production enhancement |

| Petrochemicals | Reaction facilitation |

The incorporation of copper within the silicate structure enhances the efficiency of catalytic processes, making it valuable in industrial settings .

Agricultural Applications

In agriculture, this compound serves as a source of copper micronutrients, essential for plant growth and development.

Use in Fertilizers

- Micronutrient Fertilizers : Addresses copper deficiencies in soils.

| Agricultural Use | Effect |

|---|---|

| Micronutrient Source | Promotes plant health |

Controlled application of this compound can help maintain optimal copper levels in soil, contributing to improved crop yields .

Mechanism of Action

The mechanism by which copper silicate exerts its effects is primarily through its catalytic properties. The presence of copper ions in the compound allows it to participate in redox reactions, facilitating the transfer of electrons. In biological systems, this compound nanoparticles can induce the generation of reactive oxygen species, leading to cell apoptosis or necrosis. This is particularly useful in cancer therapies where the generation of reactive oxygen species can target and kill cancer cells .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Copper Silicate vs. Zinc Silicate (ZnSiO₃):

- Coordination Geometry: this compound favors distorted octahedral Cu²⁺ sites due to Jahn-Teller effects, whereas Zn²⁺ in zinc silicate adopts tetrahedral coordination .

- Thermodynamic Stability: Dioptase (Cu₆Si₆O₁₈·6H₂O), a hydrated this compound, has a standard enthalpy of formation (ΔH°f) of -6,890 kJ/mol, significantly lower than anhydrous ZnSiO₃ (-1,450 kJ/mol), reflecting stronger metal-oxygen bonding in CuSiO₃ .

This compound vs. Sodium Silicate (Na₂SiO₃):

- Sodium silicate lacks transition metal centers, resulting in weaker Lewis acidity and lower thermal stability (decomposes at ~600°C vs. CuSiO₃ at ~900°C) .

Table 1: Structural and Thermodynamic Comparison

| Property | This compound (CuSiO₃) | Zinc Silicate (ZnSiO₃) | Sodium Silicate (Na₂SiO₃) |

|---|---|---|---|

| Coordination Geometry | Distorted Octahedral | Tetrahedral | Tetrahedral (Si), Octahedral (Na) |

| ΔH°f (kJ/mol) | -6,890 (dioptase) | -1,450 | -1,560 |

| Decomposition Temp. | ~900°C | ~1,100°C | ~600°C |

Catalytic Performance

This compound vs. Nickel Silicate (NiSiO₃):

- Methanol Dehydrogenation: CuSiO₃ nanotubes achieve 85% methanol conversion at 300°C, outperforming NiSiO₃ (60%) due to higher density of Cu-O-Si Lewis acid sites .

- Synergistic Effects: Mixed Ni-Cu silicate catalysts show enhanced activity (95% conversion) compared to individual metal silicates, attributed to redox synergy between Cu²⁺ and Ni²⁺ .

This compound vs. Iron Silicate (FeSiO₃):

- Iron silicate exhibits lower selectivity in methanol dehydrogenation (<50%) due to competing oxidation reactions facilitated by Fe³⁺ .

Table 2: Catalytic Activity in Methanol Dehydrogenation

| Catalyst | Conversion (%) (300°C) | Selectivity to H₂ (%) |

|---|---|---|

| CuSiO₃ Nanotubes | 85 | 92 |

| NiSiO₃ | 60 | 88 |

| Ni-Cu Silicate | 95 | 94 |

| FeSiO₃ | 45 | 70 |

Ion-Exchange Capacity

This compound vs. Zinc Silicate:

- This compound exhibits stronger amino acid binding (elution volume for glycine: 12.5 mL) compared to zinc silicate (9.8 mL) due to higher charge density of Cu²⁺ .

Table 3: Ion-Exchange Performance

| Silicate Type | Elution Volume (Glycine, mL) | Separation Coefficient (α) |

|---|---|---|

| CuSiO₃ | 12.5 | 1.8 |

| ZnSiO₃ | 9.8 | 1.5 |

| 001×7 Cation Exchanger | 7.2 | 1.2 |

Physical and Functional Properties

Pigment Applications:

- Synthetic CuSiO₃ has a bulk density of 198 g/dm³ and oil absorption capacity of 300 cm³/100g, superior to cobalt silicates (e.g., Co₂SiO₄, 250 g/dm³), making it a cost-effective blue pigment .

Biomedical Applications:

- Cu²⁺-doped silicate glasses show 30% faster hydroxyapatite formation than Zn²⁺-doped variants, enhancing bone regeneration .

Biological Activity

Copper silicate, a compound formed by the combination of copper oxide and silica, has garnered attention in various fields due to its significant biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial effects, catalytic properties, and potential applications in biomedical fields.

1. Antimicrobial Activity

This compound exhibits potent antimicrobial properties, making it a candidate for various applications in medicine and agriculture. Several studies have demonstrated its efficacy against a range of microorganisms.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Research on copper-functionalized silica-based materials revealed MIC values for Staphylococcus aureus and Escherichia coli at approximately 31.25 μg/mL, which corresponds to about 1.13 μg/mL of copper .

- Reactive Oxygen Species (ROS) Production: The copper-functionalized systems significantly increased ROS production in S. aureus by 427% and E. coli by 387%, indicating a mechanism of action that involves oxidative stress leading to microbial cell death .

- Cytotoxicity: Studies have shown that copper-silica nanocomposites do not exhibit cytotoxic effects on human fibroblast cells, suggesting their safety for potential biomedical applications .

2. Structural and Catalytic Properties

The structural characteristics of this compound nanomaterials play a crucial role in their biological activity. The synthesis methods used can significantly affect their properties.

Synthesis Techniques:

- Hydrothermal Synthesis: This method produces chrysocolla-like CuSiO₃ nanotubes characterized by high surface area and pore volume, which enhance their catalytic activities .

- Nanotube Morphology: Nanostructured copper silicates with nanotube morphology demonstrated superior catalytic performance in reactions such as methanol dehydrogenation due to the presence of Cu-O-Si species and Lewis acid centers .

3. Applications in Environmental Remediation

This compound has shown promise as a peroxidase-like nanozyme for environmental applications, particularly in dye degradation.

Dye Decolorization:

- A study reported that textile-bound this compound effectively decolorized organic dyes such as Bismarck brown Y, Congo red, and methylene blue through both adsorption and enzymatic degradation mechanisms .

4. Comparative Biological Activity

The following table summarizes the biological activities and properties of various forms of this compound and related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Catalytic Activity |

|---|---|---|---|

| This compound Nanotubes | High (MIC ~31.25 μg/mL) | None | Effective in methanol dehydrogenation |

| Copper Silica Nanocomposites | Moderate (against bacteria) | None | Not specified |

| Textile-Bound this compound | High (dye degradation) | None | Peroxidase-like activity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of copper-functionalized silica against common pathogens. Results indicated that these materials not only inhibited bacterial growth but also induced significant oxidative stress, leading to bacterial cell death .

Case Study 2: Environmental Application

In an environmental context, textile-bound this compound was evaluated for its ability to degrade organic pollutants in water. The study highlighted its dual function as an adsorbent and a catalyst, effectively reducing dye concentrations in wastewater .

Q & A

What are the standard laboratory methods for synthesizing copper silicate, and how do experimental parameters influence crystallinity?

Basic Research Question

this compound synthesis typically involves sol-gel, hydrothermal, or acid-leaching methods. For example, sulfuric acid leaching of copper oxide ores with silicate gangue can yield this compound, where parameters like acid concentration (175 g/L), liquid-solid ratio, and leaching time are critical . Hydrothermal synthesis often requires controlled pH (e.g., 8–10) and temperature (120–200°C) to stabilize the silicate matrix. To optimize crystallinity, use X-ray diffraction (XRD) paired with Rietveld refinement to quantify phase purity and identify amorphous impurities .

How can response surface methodology (RSM) optimize this compound synthesis for enhanced adsorption capacity?

Advanced Research Question

RSM employs statistical design (e.g., Box-Behnken) to model interactions between variables (e.g., pH, temperature, precursor ratio). For instance, a quadratic regression model can predict optimal leaching conditions (e.g., 175 g/L H₂SO₄, 4:1 liquid-solid ratio) to maximize copper recovery (85–90%) . Steps:

Design : Use software (Design Expert) to generate experimental matrices.

Analysis : Perform ANOVA to validate model significance (p < 0.05).

Validation : Conduct confirmation experiments to compare predicted vs. observed outcomes.

What spectroscopic techniques resolve contradictions in reported catalytic efficiencies of this compound?

Advanced Research Question

Discrepancies in catalytic performance (e.g., CO oxidation efficiency) may arise from surface heterogeneity or incomplete activation. Methodological solutions:

- XPS : Quantify surface Cu⁺/Cu²⁺ ratios to correlate oxidation states with activity.

- TEM-EDS : Map elemental distribution to identify SiO₂-rich vs. CuO-rich domains.

- In situ DRIFTS : Monitor intermediate species during catalysis to clarify reaction pathways.

Cross-validate findings with controlled reproducibility studies (e.g., fixed calcination conditions: 500°C, 4 hrs) .

How does melt viscosity influence the stability of this compound foams in high-temperature volcanic analogs?

Basic Research Question

In silicate melts, foam stability is governed by viscosity (η) and surface tension (γ). For copper silicates, η > 10³ Pa·s inhibits bubble coalescence, while γ ≈ 0.3 N/m affects pore geometry. Experimental protocols:

- Rheometry : Measure η at 800–1200°C using concentric cylinder setups.

- Bubble coalescence assays : Track bubble size distributions via high-speed imaging (≥1000 fps).

Critical film thickness for rupture is ~10⁻⁶ m, derived from Stokesian drainage models .

What statistical approaches address sampling bias in this compound adsorption studies?

Advanced Research Question

Bias from heterogeneous particle sizes or incomplete saturation can be mitigated via:

- Stratified sampling : Segment adsorbent batches by particle size (e.g., <50 µm vs. 50–100 µm).

- Langmuir isotherm validation : Ensure R² > 0.98 for monolayer adsorption models.

- Error propagation analysis : Quantify uncertainty in qₘₐₓ (max adsorption capacity) using Monte Carlo simulations.

Report confidence intervals (95%) for adsorption capacities to enable cross-study comparisons .

How do silicate matrix defects impact the electrochemical stability of this compound anodes?

Advanced Research Question

Defects (e.g., oxygen vacancies, Si-O-Cu bond distortions) alter ionic conductivity and cycling performance. Methodological strategies:

- DFT simulations : Calculate vacancy formation energies (ΔE ~ 2–3 eV) to predict defect prevalence.

- EIS (Electrochemical Impedance Spectroscopy) : Fit Nyquist plots to equivalent circuits, isolating charge-transfer resistance (Rₐₜ).

- Post-cycling TEM : Image structural degradation (e.g., crack propagation) after 100+ cycles.

Defect-engineered samples (e.g., 5% Mg-doped) show 20% higher capacity retention .

What criteria validate the environmental safety of this compound nanoparticles in toxicity studies?

Basic Research Question

Follow OECD guidelines for nanomaterial testing:

- PICOT Framework :

- Population : Aquatic organisms (e.g., Daphnia magna).

- Intervention : Exposure to 1–100 mg/L CuSiO₃ NPs.

- Comparison : Bulk CuSiO₃ vs. nanoforms.

- Outcome : LC50 (48-hr mortality).

- Time : Acute (48–96 hr) vs. chronic (21-day) exposure.

Use ICP-MS to quantify bioaccumulation (e.g., Cu in gill tissues) and correlate with oxidative stress markers (e.g., SOD activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.